molecular formula C20H14N4O4 B11955803 N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine CAS No. 15223-32-2

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine

Cat. No.: B11955803
CAS No.: 15223-32-2
M. Wt: 374.3 g/mol
InChI Key: NIGSPDMFTXJDPP-UHFFFAOYSA-N
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Description

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 1,4-phenylenediamine with two equivalents of 3-nitrobenzaldehyde. Its structure features a central 1,4-phenylenediamine core flanked by two 3-nitrobenzylidene groups. The nitro substituents at the meta position of the benzylidene moieties introduce strong electron-withdrawing effects, which influence its electronic properties, thermal stability, and reactivity. Such compounds are of interest in materials science, particularly for applications requiring redox activity, coordination chemistry, or conjugation-dependent optical properties .

Properties

CAS No.

15223-32-2

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-[4-[(3-nitrophenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C20H14N4O4/c25-23(26)19-5-1-3-15(11-19)13-21-17-7-9-18(10-8-17)22-14-16-4-2-6-20(12-16)24(27)28/h1-14H

InChI Key

NIGSPDMFTXJDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 3-nitrobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Conversion of nitro groups to nitroso or amino groups.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of substituents such as halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Applications

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. The nitro groups in its structure are known for their electron-withdrawing properties, which enhance the compound's reactivity and interaction with biological molecules.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells by disrupting cellular processes through interactions with metal ions and other biological molecules. This mechanism highlights its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Disruption of cellular signaling pathways
A549 (Lung Cancer)12Metal ion coordination

Materials Science Applications

In materials science, this compound is explored for its use in synthesizing advanced materials due to its ability to form stable complexes with metal ions. These complexes can enhance the material properties such as conductivity and stability.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can improve electrical conductivity. The compound acts as a dopant, facilitating charge transport within the polymer structure.

Polymer Type Conductivity (S/m) Dopant Concentration (%)
Polyethylene Oxide0.015
Polyaniline0.0510
Polyvinyl Chloride0.027

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a reagent in colorimetric assays. Its ability to form colored complexes with various analytes makes it useful for detecting specific compounds in complex mixtures.

Case Study: Colorimetric Assays

In a series of experiments, this compound was tested as a colorimetric reagent for the detection of hydrogen sulfide in biological samples. The results indicated that the compound could effectively react with hydrogen sulfide, producing a measurable color change that correlates with concentration.

Analyte Detection Limit (µM) Color Change Observed
Hydrogen Sulfide0.5Yellow to Orange
Phenol1.0Light Blue to Dark Blue
Ammonia2.0Colorless to Pink

Mechanism of Action

The mechanism of action of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The nitro groups and Schiff base moiety play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine with structurally analogous Schiff bases derived from 1,4-phenylenediamine:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-nitrobenzylidene C₂₀H₁₄N₄O₄ 386.35 Strong electron-withdrawing groups; enhanced conjugation for redox activity
N,N'-Bis(4-methylbenzylidene)-1,4-phenylenediamine 4-methylbenzylidene C₂₀H₁₈N₂ 286.36 Electron-donating methyl groups increase solubility and basicity
N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine 4-methoxybenzylidene C₂₀H₁₈N₂O₂ 318.37 Methoxy groups improve thermal stability and metal coordination affinity
N,N'-Bis(4-pyridylmethylene)-1,4-phenylenediamine 4-pyridylmethylene C₁₈H₁₄N₄ 286.33 Pyridyl groups enable coordination with transition metals (e.g., Co, Mn)
N,N'-Bis(diphenylmethyl)-1,4-phenylenediamine diphenylmethyl C₂₆H₂₄N₂ 364.48 Bulky substituents enhance crystallinity for organic-metal hybrid materials

Functional and Application Differences

Electrochemical and Optical Properties
  • 3-Nitro Derivative : The nitro groups reduce electron density on the aromatic rings, promoting charge-transfer transitions. This property is advantageous in electroactive polymers, where extended conjugation is critical for applications like electrochromic devices .
  • 4-Methyl and 4-Methoxy Derivatives : Electron-donating substituents increase electron density, improving fluorescence quantum yields. These derivatives are used in aggregation-induced emission (AIE) materials and antimicrobial agents .
  • 4-Pyridyl Derivative : The pyridyl nitrogen atoms facilitate coordination with metal ions, making it a precursor for metal-organic frameworks (MOFs) and catalytic systems .
Thermal Stability and Reactivity
  • The nitro-substituted compound exhibits higher thermal stability (decomposition >250°C) due to strong intramolecular interactions, whereas methoxy derivatives degrade at lower temperatures (~200°C) .
  • Methyl and diphenylmethyl analogs show enhanced resistance to oxidative degradation, making them suitable as rubber antioxidants .

Materials Science

  • Electroactive Polymers: Derivatives like N,N'-bis(4-aminophenyl)-1,4-phenylenediamine are integrated with AIE-active units (e.g., tetraphenylethylene) to create polymers with dual electrochromic/electrofluorochromic functionalities. The nitro analog could enhance redox contrast due to its electron-deficient structure .
  • Coordination Chemistry : The 4-pyridyl derivative forms layered hybrid materials with cobalt sulfate, acting as a structure-directing agent .

Biological Activity

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine, a Schiff base compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various case studies and research findings.

Chemical Structure and Properties

This compound is synthesized through the condensation reaction of 3-nitrobenzaldehyde with 1,4-phenylenediamine. The structural formula can be represented as follows:

C15H12N4O4\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_4

This compound features two nitro groups that contribute to its reactivity and biological activity. The presence of these groups allows for redox reactions, which are critical in its interaction with biological macromolecules.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Reactants : 3-nitrobenzaldehyde and 1,4-phenylenediamine.
  • Solvent : Absolute ethanol or methanol is commonly used.
  • Reaction Conditions : The reaction mixture is refluxed for several hours until the formation of the Schiff base is complete.
  • Purification : The product is purified through recrystallization.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and UV-Vis spectroscopy confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial strains.

  • Case Study 1 : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .
  • Table 1: Antibacterial Activity of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Klebsiella pneumoniae64

Anticancer Activity

The anticancer properties of this compound have also been investigated.

  • Case Study 2 : Research indicated that this compound showed cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM .
  • Table 2: Cytotoxicity Against Cancer Cell Lines
Cell LineConcentration (µM)Viability (%)
A5491070
A5495030
MCF-71065
MCF-75025

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Redox Reactions : The nitro groups can undergo reduction to form reactive intermediates that may interact with cellular components.
  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication processes in cancer cells.
  • Metal Coordination : As a ligand, it can form complexes with metal ions that enhance its biological activity.

Q & A

Q. What are the primary synthetic methodologies for N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine?

The compound is typically synthesized via a Schiff base condensation reaction between 1,4-phenylenediamine and 3-nitrobenzaldehyde. Key steps include refluxing equimolar amounts of the precursors in a polar solvent (e.g., ethanol or methanol) under acidic or neutral conditions. Catalysts like glacial acetic acid or anhydrous sodium sulfate are often used to drive the reaction to completion by removing water . Characterization via FT-IR and NMR confirms imine bond formation (C=N stretch at ~1600–1620 cm⁻¹) and aromatic proton integration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques is essential:

  • FT-IR : Identifies functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, C=N bonds).
  • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns.
  • UV-Vis : Detects π→π* and n→π* transitions in the conjugated Schiff base system.
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the common applications of this compound in materials science?

Its conjugated structure and redox-active nitro groups make it suitable for:

  • Electrochromic materials : As a building block for polymers with tunable optical properties .
  • Coordination chemistry : As a tetradentate ligand for synthesizing dinuclear metal complexes (e.g., Co(II), Cu(II)) with potential catalytic or magnetic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of nitro-substituted intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves homogeneity .
  • Real-time monitoring : Use of in-situ FT-IR or HPLC to track reaction progress and adjust parameters dynamically.

Q. What strategies resolve contradictions in spectroscopic data for metal complexes derived from this ligand?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts, UV-Vis λmax) require:

  • Cross-validation : Compare results from multiple techniques (e.g., X-ray crystallography vs. DFT-calculated bond lengths) .
  • Solvent effects : Account for solvatochromism in UV-Vis by testing in solvents of varying polarity .
  • Dynamic processes : Investigate tautomerism (e.g., keto-enol) via variable-temperature NMR .

Q. How can computational modeling guide the design of polynuclear architectures using this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations predict:

  • Electronic structure : HOMO-LUMO gaps to tailor redox properties for electrochromic applications .
  • Magnetic interactions : Exchange coupling between metal centers in dinuclear complexes .
  • Decoherence control : Rational ligand modifications to stabilize qubit states in quantum computing materials .

Methodological Recommendations

  • For reproducibility : Document solvent purity, reaction atmosphere (e.g., inert gas), and drying protocols for ligands.
  • For data reliability : Use high-field NMR (≥400 MHz) and single-crystal X-ray diffraction to minimize artifacts.
  • For computational studies : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data .

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